2-(4-bromophenyl)-6-[(2-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-BROMOPHENYL)-6-(2-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-(4-BROMOPHENYL)-6-(2-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE, often involves multi-step reactions. One common method includes the palladium-catalyzed coupling of ortho-bromoaryl ketones with terminal alkynes, followed by cyclization reactions . Another approach involves the use of copper(I)-catalyzed tandem reactions to produce densely functionalized isoquinolines .
Industrial Production Methods
Industrial production methods for such complex compounds typically involve scalable and efficient synthetic routes. These methods may include the use of microwave irradiation to accelerate reaction times and improve yields . Additionally, the use of recyclable catalysts and solvent-free conditions are explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-6-(2-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, ammonium acetate, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the isoquinoline core .
Scientific Research Applications
2-(4-BROMOPHENYL)-6-(2-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-6-(2-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Similar in structure but differ in the position and type of substituents.
Isoquinoline Derivatives: Share the isoquinoline core but have different functional groups attached.
Uniqueness
2-(4-BROMOPHENYL)-6-(2-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C24H14BrClN2O2 |
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Molecular Weight |
477.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-(2-chloroanilino)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H14BrClN2O2/c25-14-8-10-15(11-9-14)28-23(29)17-5-3-4-16-20(13-12-18(22(16)17)24(28)30)27-21-7-2-1-6-19(21)26/h1-13,27H |
InChI Key |
SYIZUZXACXDRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)Br)Cl |
Origin of Product |
United States |
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